1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid

Lipophilicity Membrane permeability Lead optimization

1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid (CAS 2227205-99-2) is a Boc-protected spirocyclic amino acid building block with molecular formula C₁₅H₂₅NO₄, molecular weight 283.36 g/mol, and an MDL identifier MFCD31728029. The compound features a 1-azaspiro[4.5]decane core—a saturated [4.5] spirocyclic system with nitrogen at ring position 1—bearing a tert-butoxycarbonyl (Boc) protecting group on the spirocyclic amine and a free carboxylic acid at position 8 on the cyclohexane ring.

Molecular Formula C15H25NO4
Molecular Weight 283.36
CAS No. 2227205-99-2
Cat. No. B1654361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid
CAS2227205-99-2
Molecular FormulaC15H25NO4
Molecular Weight283.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CCC(CC2)C(=O)O
InChIInChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-4-7-15(16)8-5-11(6-9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
InChIKeyOCFGRWZVGORNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid (CAS 2227205-99-2): Procurement-Relevant Structural and Physicochemical Profile


1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid (CAS 2227205-99-2) is a Boc-protected spirocyclic amino acid building block with molecular formula C₁₅H₂₅NO₄, molecular weight 283.36 g/mol, and an MDL identifier MFCD31728029 . The compound features a 1-azaspiro[4.5]decane core—a saturated [4.5] spirocyclic system with nitrogen at ring position 1—bearing a tert-butoxycarbonyl (Boc) protecting group on the spirocyclic amine and a free carboxylic acid at position 8 on the cyclohexane ring . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 66.84 Ų, a consensus LogP of 3.03, one hydrogen bond donor, and three hydrogen bond acceptors . The spirocyclic architecture confers a high fraction of sp³-hybridized carbons (Fsp₃ = 0.87), placing this compound well above the mean Fsp₃ of 0.36 for development-stage screening libraries and 0.47 for approved oral drugs [1].

Why 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid Cannot Be Replaced by In-Class Azaspiro[4.5]decane Analogs


Spirocyclic building blocks within the azaspiro[4.5]decane class are not functionally interchangeable despite sharing a common core formula. The position of the nitrogen atom within the spiro system (N1, N2, or N8), the presence or absence of a Boc protecting group, and the location of the carboxylic acid handle each independently and combinatorially alter LogP, TPSA, hydrogen-bonding capacity, and synthetic accessibility [1]. For instance, the unprotected parent 1-azaspiro[4.5]decane-8-carboxylic acid (CAS 1511419-86-5) exhibits a LogP of only 1.38—a 1.65 log unit difference from the Boc-protected target compound—which translates to a roughly 45-fold difference in octanol-water partition coefficient and fundamentally altered permeability characteristics . The 2-Boc regioisomer (CAS 1363381-11-6) shares the same molecular formula but differs in LogP by 0.14 units due to altered ring connectivity, while the 8-Boc analog lacking a carboxylic acid (CAS 1262397-36-3) has a TPSA of only 29.54 Ų and zero hydrogen bond donors, eliminating a key synthetic handle . These quantitative physicochemical divergences mean that substituting any in-class analog for the target compound will alter calculated drug-likeness parameters, synthetic diversification potential, and potentially downstream biological performance of derived lead compounds [2].

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid vs. Closest Analogs


LogP Differentiation: Boc Protection Increases Lipophilicity by 1.65 Log Units vs. Unprotected Parent Scaffold

The target compound (CAS 2227205-99-2) exhibits a computed LogP of 3.03, compared to 1.38 for the unprotected parent 1-azaspiro[4.5]decane-8-carboxylic acid (CAS 1511419-86-5), representing a ΔLogP of +1.65 . This corresponds to an approximately 45-fold higher octanol-water partition coefficient. In drug discovery, logP values between 1 and 3 are generally considered optimal for balancing aqueous solubility with passive membrane permeability; the unprotected parent at LogP 1.38 falls at the lower end, while the Boc-protected target compound at 3.03 sits at the upper edge of the optimal range, making it more suitable for programs requiring enhanced passive diffusion across lipid bilayers [1].

Lipophilicity Membrane permeability Lead optimization Physicochemical property tuning

Fsp₃ Three-Dimensionality: Target Compound Fsp₃ = 0.87 vs. Screening Library Mean of 0.36 and Approved Drug Mean of 0.47

The target compound contains 13 sp³-hybridized carbons out of 15 total carbons, yielding an Fsp₃ of 0.87 . This is 2.4-fold higher than the mean Fsp₃ of 0.36 reported for 2.2 million compounds at the drug discovery stage, and 1.85-fold higher than the mean Fsp₃ of 0.47 for 1,179 approved oral drugs [1]. Higher Fsp₃ values have been correlated with improved aqueous solubility, reduced off-target promiscuity, better metabolic stability, and higher clinical success rates [1]. Within the azaspiro[4.5]decane class, the unprotected parent has an Fsp₃ of 0.90 (9/10 carbons), but this marginal 0.03 Fsp₃ advantage comes at the cost of losing the Boc protecting group and the associated synthetic orthogonality .

Fraction sp³ Three-dimensionality Drug-likeness Escape from flatland

Orthogonal Functional Handle Content: Dual Boc-Amine + Carboxylic Acid vs. Single-Handle Analogs

The target compound provides two chemically orthogonal functional handles: a Boc-protected amine (cleavable under acidic conditions) and a free carboxylic acid (available for amide coupling or esterification without deprotection) . This is reflected in its TPSA of 66.84 Ų, with one H-bond donor (COOH) and three H-bond acceptors (carbamate carbonyl, carboxylic acid carbonyl, carbamate ether oxygen) . In contrast, tert-butyl 8-azaspiro[4.5]decane-8-carboxylate (CAS 1262397-36-3)—a commercially available analog—has a TPSA of only 29.54 Ų, zero H-bond donors, and two H-bond acceptors, offering only a single Boc-amine handle with no carboxylic acid functionality for further elaboration . The TPSA difference of 37.30 Ų reflects the complete absence of the carboxylic acid pharmacophore in the comparator. Similarly, the 2-Boc regioisomer (CAS 1363381-11-6) shares both handles (TPSA 66.84) but differs in LogP (2.89 vs. 3.03) .

Orthogonal protecting groups Synthetic diversification Bifunctional building blocks PROTAC linker design

Regioisomeric LogP Differentiation: N1-Boc Placement Yields LogP 3.03 vs. N2-Boc Regioisomer LogP 2.89

The position of the Boc-protected nitrogen within the azaspiro[4.5]decane framework measurably alters lipophilicity. The target compound (N1-Boc) has a LogP of 3.0309, while the N2-Boc regioisomer 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS 1363381-11-6) has a LogP of 2.8884—a difference of +0.14 log units . Although both compounds share identical molecular formula (C₁₅H₂₅NO₄), TPSA (66.84), and molecular weight (283.36), the ring-fusion geometry differs: the N1-Boc compound positions the nitrogen at the spiro junction within the five-membered ring, while the N2-Boc isomer places it one carbon away, altering the spatial distribution of the polar carbamate group and its degree of solvent exposure [1]. This subtle but reproducible 0.14 LogP difference (approximately 1.4-fold in partition coefficient) becomes relevant when fine-tuning lead compounds near critical LogP thresholds such as LogP = 3.0 for CNS multiparameter optimization (MPO) scoring [2].

Regioisomerism Lipophilicity tuning Structure-property relationships Spirocyclic amine geometry

Azaspiro[4.5]decane Scaffold Validation: Patent-Backed Sodium Channel Blocker Pharmacophore with Documented Pain Indication

Azaspiro[4.5]decane derivatives have been established as a privileged scaffold for voltage-gated sodium channel (VGSC) blockade in a series of patents assigned to Purdue Pharma L.P., covering compounds of Formula (A) for the treatment of pain and disorders responsive to sodium channel blockade [1]. The patent (US 2018/0134707 A1) explicitly discloses the 1-azaspiro[4.5]decane core—the same spirocyclic substructure present in the target building block—as an integral component of bioactive molecules with demonstrated utility against Nav1.x channel subtypes implicated in neuropathic and inflammatory pain [1][2]. While the target compound itself is a Boc-protected intermediate rather than a final drug candidate, its core scaffold maps directly onto a pharmacophore validated in patent-protected therapeutic programs. In contrast, non-spirocyclic piperidine or pyrrolidine building blocks (e.g., N-Boc-piperidine-4-carboxylic acid, TPSA ~57.5, Fsp₃ ~0.71) lack the quaternary spiro center that confers the unique three-dimensional geometry associated with subtype-selective sodium channel binding [3].

Voltage-gated sodium channels Pain therapeutics Patent landscape Scaffold prioritization

Commercial Availability and Purity Benchmarking: 98% Purity with MDL Registry vs. Alternative Sources

The target compound is commercially available from Leyan (Product No. 1573286) at 98% purity with full analytical characterization and an MDL registry number (MFCD31728029), indicating a fully registered and cataloged chemical entity . Alternative sourcing from AKSci (Catalog No. 8669EL) provides the compound at 95% purity, representing a 3% lower purity specification . The 2-Boc regioisomer (CAS 1363381-11-6) is available at 98+% purity from Leyan but with different pricing tiers, while the 8-Boc analog (CAS 1262397-36-3) is offered only at 97% purity . Higher starting purity of building blocks reduces the burden of post-reaction purification and minimizes the carryover of unidentified impurities into final compounds, which is particularly critical in medicinal chemistry where impurities at >0.5% can confound biological assay interpretation [1].

Chemical procurement Purity specification Supply chain reliability Vendor comparison

Procurement-Relevant Application Scenarios for 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring LogP Near 3.0 with High Fsp₃ for MPO Scoring

For central nervous system (CNS) drug discovery programs, the CNS MPO desirability score penalizes compounds with LogP > 3.0 or TPSA < 40 Ų [1]. The target compound's LogP of 3.03 sits at the critical threshold, while its TPSA of 66.84 and Fsp₃ of 0.87 collectively contribute favorable composite MPO sub-scores. Its unprotected parent (LogP 1.38) would score well on lipophilicity but lacks the Boc group needed for downstream synthetic sequence planning. The 2-Boc regioisomer (LogP 2.89) provides a marginally lower LogP but alters the spirocyclic geometry that may affect target binding. Procurement of the N1-Boc target compound specifically enables medicinal chemists to explore structure-activity relationships at the upper boundary of CNS drug-like space with a single, well-characterized building block .

Bifunctional PROTAC Linker Assembly Exploiting Orthogonal Boc-Amine and Carboxylic Acid Handles

PROTAC design requires heterobifunctional linkers that can sequentially address an E3 ligase ligand and a target protein ligand without cross-reactivity [2]. The target compound's two orthogonal functional groups—Boc-protected amine (acid-labile) and free carboxylic acid (available for immediate amide coupling)—enable a one-directional synthetic strategy: first couple the COOH handle to a target-protein ligand via amide bond formation, then deprotect the Boc-amine for subsequent attachment to an E3 ligase recruiter. This contrasts with the 8-Boc analog (CAS 1262397-36-3, TPSA 29.54, no COOH), which provides only a single functional handle and would necessitate additional synthetic steps to introduce a second attachment point . The rigid spirocyclic core further enforces a defined exit vector geometry, a property increasingly recognized as critical for PROTAC ternary complex formation [3].

3D Fragment Library Construction Prioritizing Fsp₃ > 0.47 for Phenotypic Screening

Fragment-based drug discovery (FBDD) programs increasingly prioritize three-dimensional fragments with Fsp₃ exceeding 0.47—the approved drug mean—to escape the 'flatland' of traditional aromatic fragment libraries that suffer from poor solubility and high promiscuity [4]. The target compound's Fsp₃ of 0.87 far surpasses this threshold and exceeds the mean Fsp₃ of 0.36 for typical screening collections by 2.4-fold . Its molecular weight of 283.36 falls within the standard fragment range (MW ≤ 300), and its computed LogP of 3.03 remains within acceptable fragment-likeness boundaries. Procurement of this building block for fragment library assembly directly addresses the documented correlation between higher Fsp₃ and improved clinical progression rates [4].

Ion Channel Drug Discovery Leveraging Azaspiro[4.5]decane Patent Pharmacophore for Pain Indications

The 1-azaspiro[4.5]decane core is a disclosed pharmacophoric element in Purdue Pharma's patent series on sodium channel (Nav1.x) blockers for pain treatment [5]. Procuring the N1-Boc-protected building block provides a direct entry point into this patent-validated chemical space, enabling rapid analog generation around the spirocyclic scaffold without requiring de novo construction of the quaternary spiro center—a synthetic step that typically requires 5–8 transformations [6]. The free carboxylic acid at position 8 allows immediate diversification into amide, ester, or reversed amide series for structure-activity relationship exploration targeting specific Nav subtypes implicated in neuropathic pain [5].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.